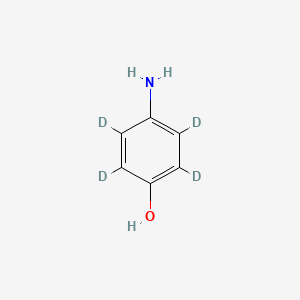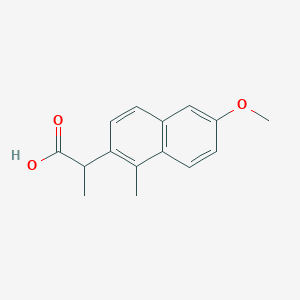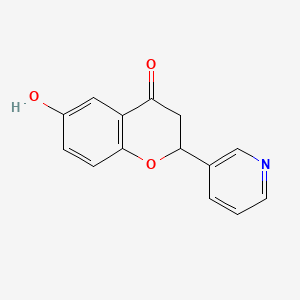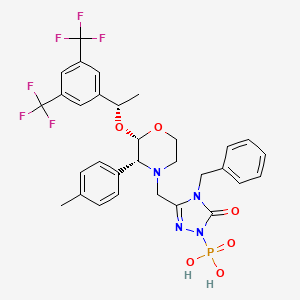
1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(p-tolyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its unique structure, which includes multiple functional groups such as trifluoromethyl, ethoxy, morpholino, and triazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(p-tolyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic Acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core triazole structure, followed by the introduction of the phosphonic acid group. The synthesis may involve the use of reagents such as trifluoromethylphenyl derivatives, ethoxy compounds, and morpholine under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability. Additionally, purification methods such as crystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(p-tolyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic Acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s reactivity or stability.
Applications De Recherche Scientifique
1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(p-tolyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic Acid has a wide range of applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound may have therapeutic potential, either as a standalone drug or as a component of drug delivery systems.
Industry: Its chemical properties could be leveraged in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(p-tolyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic Acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(p-tolyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic Acid shares similarities with other triazole-based compounds, which are known for their diverse chemical reactivity and potential biological activity.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives are commonly used in pharmaceuticals and agrochemicals due to their stability and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Propriétés
Formule moléculaire |
C31H31F6N4O6P |
|---|---|
Poids moléculaire |
700.6 g/mol |
Nom IUPAC |
[4-benzyl-3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-methylphenyl)morpholin-4-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]phosphonic acid |
InChI |
InChI=1S/C31H31F6N4O6P/c1-19-8-10-22(11-9-19)27-28(47-20(2)23-14-24(30(32,33)34)16-25(15-23)31(35,36)37)46-13-12-39(27)18-26-38-41(48(43,44)45)29(42)40(26)17-21-6-4-3-5-7-21/h3-11,14-16,20,27-28H,12-13,17-18H2,1-2H3,(H2,43,44,45)/t20-,27+,28-/m0/s1 |
Clé InChI |
FQZVUZGXKJYQBA-UASRBLEQSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H]2[C@@H](OCCN2CC3=NN(C(=O)N3CC4=CC=CC=C4)P(=O)(O)O)O[C@@H](C)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
SMILES canonique |
CC1=CC=C(C=C1)C2C(OCCN2CC3=NN(C(=O)N3CC4=CC=CC=C4)P(=O)(O)O)OC(C)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




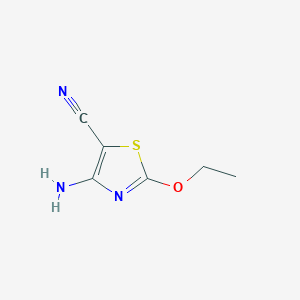
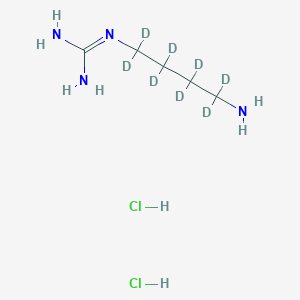

![(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/structure/B13855988.png)

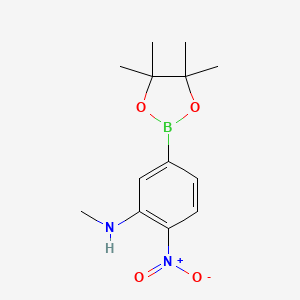
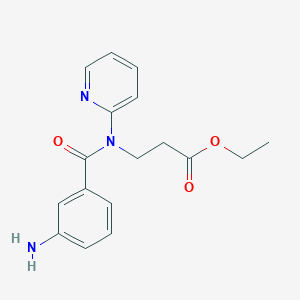
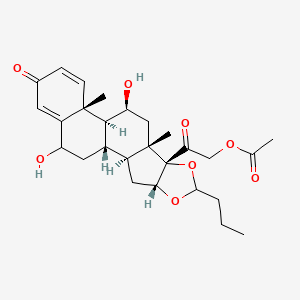
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
